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molecular formula C10H7N3S B8416345 2-Cyano-4-methyl-5-(4-pyridinyl)-thiazole

2-Cyano-4-methyl-5-(4-pyridinyl)-thiazole

Cat. No. B8416345
M. Wt: 201.25 g/mol
InChI Key: PUCDGWRZLSFFFS-UHFFFAOYSA-N
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Patent
US04804668

Procedure details

p-Toluenesulfonyl chloride (860 mg) was added to a stirred suspension of 4-methyl-5-(4-pyridinyl)-thiazole-2-carboxamide (450 mg) in dry pyridine (5 ml) under ice-cooling, and the mixture was stirred at 90° C. for 21 hours. The mixture was evaporated to dryness, and the residue was dissolved 2N hydrochloric acid aqueous solution (10-15 ml), washed twice with chloroform, and made alkaline by addition of 2N sodium hydroxide aqueous solution. The resulting precipitates were extracted with chloroform, washed with water, dried over magnesium sulfate, and evaporated to dryness. The residue was washed with petroleum ether, and was recrystallized from iso-propanol (twice) to give 2-cyano-4-methyl-5-(4-pyridinyl)-thiazole (220 mg, yield 53%) as pale yellow needles.
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[CH3:12][C:13]1[N:14]=[C:15]([C:24]([NH2:26])=O)[S:16][C:17]=1[C:18]1[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=1>N1C=CC=CC=1>[C:24]([C:15]1[S:16][C:17]([C:18]2[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=2)=[C:13]([CH3:12])[N:14]=1)#[N:26]

Inputs

Step One
Name
Quantity
860 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
450 mg
Type
reactant
Smiles
CC=1N=C(SC1C1=CC=NC=C1)C(=O)N
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved 2N hydrochloric acid aqueous solution (10-15 ml)
WASH
Type
WASH
Details
washed twice with chloroform
ADDITION
Type
ADDITION
Details
by addition of 2N sodium hydroxide aqueous solution
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
EXTRACTION
Type
EXTRACTION
Details
were extracted with chloroform
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
The residue was washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
was recrystallized from iso-propanol (twice)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C(#N)C=1SC(=C(N1)C)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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